1-(4-Methoxyphenyl)-3-[4-methyl-3-(1-piperidinylsulfonyl)phenyl]thiourea
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Overview
Description
1-(4-methoxyphenyl)-3-[4-methyl-3-(1-piperidinylsulfonyl)phenyl]thiourea is a sulfonamide.
Scientific Research Applications
Radiolabeled Glutaminyl Cyclase Inhibitor for Alzheimer's Detection : A related compound was investigated for its potential in detecting Alzheimer's disease prior to amyloid β aggregation. The study involved synthesizing and evaluating [11C]PBD150, a radiolabeled glutaminyl cyclase inhibitor, which unfortunately did not permeate the blood-brain barrier in animal models (Brooks et al., 2015).
Molecular Docking, DNA Binding, and Cytotoxicity Studies : Research focused on a similar compound, 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea, which was synthesized and characterized for its molecular docking with DNA, cytotoxicity, and theoretical studies using Density Functional Theory (DFT). The compound showed promise in DNA binding and had cytotoxic nature against specific cell lines (Mushtaque et al., 2016).
Anticancer Thiourea-Azetidine Hybrids : A series of thiourea compounds bearing a 3-(4-methoxyphenyl)azetidine moiety were designed and synthesized for their potential as antitumor agents. These compounds were tested against various human cancer cell lines and exhibited good to moderate cytotoxic activity. In silico ADMET prediction indicated that these compounds have drug-like properties with low adverse effects and toxicity (Parmar et al., 2021).
Photodecomposition Studies : The photodecomposition of related compounds to form carbodiimides was studied, indicating potential applications in industrial, agricultural, and medicinal fields. This research provides insights into the photochemistry of similar thiourea derivatives (Alawode et al., 2011).
Synthesis and Characterization for Binding Studies : The synthesis and characterization of new compounds, including those related to 1-(4-methoxyphenyl)thiourea, were conducted for DNA binding and cytotoxicity studies. These studies are vital for understanding the biological activities and potential therapeutic applications of these compounds (Tahir et al., 2015).
Properties
Molecular Formula |
C20H25N3O3S2 |
---|---|
Molecular Weight |
419.6 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-3-(4-methyl-3-piperidin-1-ylsulfonylphenyl)thiourea |
InChI |
InChI=1S/C20H25N3O3S2/c1-15-6-7-17(14-19(15)28(24,25)23-12-4-3-5-13-23)22-20(27)21-16-8-10-18(26-2)11-9-16/h6-11,14H,3-5,12-13H2,1-2H3,(H2,21,22,27) |
InChI Key |
GXXHYOHYGSDGIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NC2=CC=C(C=C2)OC)S(=O)(=O)N3CCCCC3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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